月桂醇磺基乙酸钠

描述

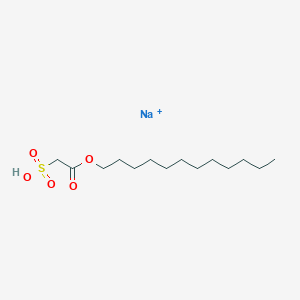

Sodium lauryl sulfoacetate (SLSA) or lathanol is an organic compound used in many cleaning and hygiene products as an anionic surfactant . It is also used in sodium citrate/sodium lauryl sulfoacetate/glycerol laxative products . It is known for its wetting, scouring, emulsifying, and dispersing properties .

Molecular Structure Analysis

Sodium lauryl sulfoacetate has a molecular formula of C14H27NaO5S . Its IUPAC name is sodium;2-dodecoxy-2-oxoethanesulfonate . The InChI is 1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(15)13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18);/q;+1/p-1 . The Canonical SMILES is CCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] .科学研究应用

Application in Oil Degreasing

Scientific Field

Industrial Cleaning

Summary of Application

SLSA, in combination with alkyl polyglucoside (APG 10), has been investigated for its effectiveness as a degreasing agent. This is particularly relevant in industries that require the removal of oil from various surfaces.

Methods of Application

The study involved creating binary mixtures of SLSA and APG 10 in various proportions. The efficacy of these mixtures as degreasing agents was characterized using surface tension measurements, oil dispersion tests, emulsification, pH, and cleaning efficacy in removing engine oil from a metal plate .

Results or Outcomes

The results showed that a solution containing only SLSA had good potential as a degreaser, achieving a cleaning performance of 90% in removing oil from the metal plate .

Application in Cosmetics

Scientific Field

Cosmetology

Summary of Application

SLSA is commonly used in cosmetics due to its good emulsifying and dispersing characteristics. It is used as a foaming agent in bath products and dentifrices, and as an emulsifying agent in skin care preparations .

Methods of Application

In cosmetic formulations, SLSA is added to increase foaming capacity or stabilize foams. It also helps to form emulsions by reducing the surface tension of the substances to be emulsified .

Results or Outcomes

The use of SLSA in cosmetics has been found to be safe, and it effectively contributes to the desired properties of various cosmetic products .

Application in Environmental Remediation

Scientific Field

Environmental Science

Summary of Application

An aqueous solution of SLSA has been applied to the surface of high-sulfur coal refuse, resulting in the inhibition of iron- and sulfur-oxidizing chemoautotrophic bacteria .

Methods of Application

The application involves the direct application of an aqueous solution of SLSA to the surface of high-sulfur coal refuse .

Results or Outcomes

The application resulted in the decrease of acidic drainage from the refuse, suggesting that acid drainage can be abated in the field by inhibiting iron- and sulfur-oxidizing bacteria .

Application in Contraception

Scientific Field

Medical Science

Summary of Application

The contraceptive properties of a gel formulation containing SLSA were investigated.

Methods of Application

The study involved the use of SLSA in a gel formulation. The contraceptive properties of this formulation were evaluated in both in vitro and in vivo models .

Results or Outcomes

The results showed that SLSA inhibited, in a concentration-dependent manner, the activity of sheep testicular hyaluronidase .

Application in Immunology

Scientific Field

Immunology

Summary of Application

SLSA has been found to increase the proliferation of isolated chicken peripheral blood mononuclear cells (PBMCs).

Methods of Application

In the study, SLSA was used at concentrations ranging from 62.5 to 500 µg/ml .

Results or Outcomes

SLSA increased the blood CD4+ to CD8+ T cell ratio induced by a Newcastle disease virus vaccine in chickens .

Application in Food Industry

Scientific Field

Food Science

Summary of Application

SLSA is used in the food industry as an emulsifier. It helps to mix water and oil, improving the texture and shelf-life of many food products.

Methods of Application

SLSA is added during the food processing stage. The amount used varies depending on the specific requirements of the food product.

Results or Outcomes

The use of SLSA in food products has been found to be safe. It effectively contributes to the desired properties of various food products, such as improved texture and extended shelf-life .

Application in Pharmaceutical Industry

Scientific Field

Pharmaceutical Science

Summary of Application

SLSA is used in the pharmaceutical industry as a solubilizing agent. It helps to increase the solubility of poorly soluble drugs, improving their bioavailability.

Methods of Application

SLSA is added during the formulation of pharmaceutical products. The amount used varies depending on the specific requirements of the drug.

Results or Outcomes

The use of SLSA in pharmaceutical products has been found to be safe. It effectively contributes to the desired properties of various pharmaceutical products, such as improved solubility and bioavailability of drugs .

属性

IUPAC Name |

sodium;2-dodecoxy-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(15)13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJTZZNRJCKXJN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027442 | |

| Record name | Sodium 2-(dodecyloxy)-2-oxoethane-1-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Sodium lauryl sulfoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7128 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 3.5 g/100 mL (no temperature provided) | |

| Record name | SODIUM LAURYL SULFOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 0.55 | |

| Record name | SODIUM LAURYL SULFOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sodium lauryl sulfoacetate | |

Color/Form |

Powder, White flake, powder | |

CAS RN |

1847-58-1 | |

| Record name | Sodium lauryl sulfoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium lauryl sulfoacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetic acid, 2-sulfo-, dodecyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-(dodecyloxy)-2-oxoethane-1-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-(dodecyloxy)-2-oxoethane-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LAURYL SULFOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0Y70F2B9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM LAURYL SULFOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

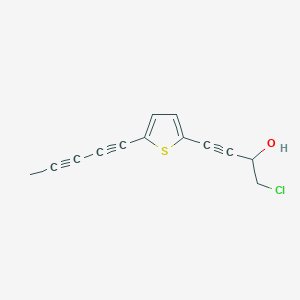

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)